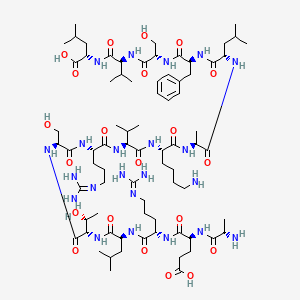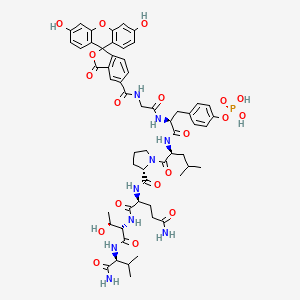
5-FAM-GpYLPQTV-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-FAM-GpYLPQTV-NH2 is a fluorescently labeled peptide consisting of seven amino acids. It exhibits inhibitory activity against signal transducer and activator of transcription 3 (STAT3). This compound is primarily used in cancer research due to its ability to inhibit STAT3, a protein involved in various signaling pathways that promote tumor progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-GpYLPQTV-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, forming peptide bonds. The fluorescent label, 5-carboxyfluorescein (5-FAM), is attached to the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-FAM-GpYLPQTV-NH2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The peptide can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or dithiothreitol are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfonates .
Wissenschaftliche Forschungsanwendungen
5-FAM-GpYLPQTV-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in fluorescence polarization assays to study protein-peptide interactions.
Biology: Employed in cell-based assays to investigate the role of STAT3 in cellular signaling pathways.
Medicine: Utilized in cancer research to explore the therapeutic potential of STAT3 inhibitors.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting STAT3
Wirkmechanismus
The mechanism of action of 5-FAM-GpYLPQTV-NH2 involves the inhibition of STAT3 activity. The peptide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced expression of downstream genes involved in cell proliferation, survival, and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-FAM-GpYLPQTV-NH2 TFA: A trifluoroacetic acid salt form of the peptide with similar inhibitory activity against STAT3.
Uniqueness
This compound is unique due to its fluorescent labeling, which allows for easy detection and quantification in various assays. Its specific inhibition of STAT3 makes it a valuable tool in cancer research, distinguishing it from other peptides and small-molecule inhibitors .
Eigenschaften
Molekularformel |
C57H68N9O19P |
|---|---|
Molekulargewicht |
1214.2 g/mol |
IUPAC-Name |
[4-[(2S)-3-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C57H68N9O19P/c1-27(2)21-41(55(78)66-20-6-7-42(66)53(76)62-39(18-19-45(58)70)51(74)65-48(29(5)67)54(77)64-47(28(3)4)49(59)72)63-52(75)40(22-30-8-13-34(14-9-30)85-86(80,81)82)61-46(71)26-60-50(73)31-10-15-36-35(23-31)56(79)84-57(36)37-16-11-32(68)24-43(37)83-44-25-33(69)12-17-38(44)57/h8-17,23-25,27-29,39-42,47-48,67-69H,6-7,18-22,26H2,1-5H3,(H2,58,70)(H2,59,72)(H,60,73)(H,61,71)(H,62,76)(H,63,75)(H,64,77)(H,65,74)(H2,80,81,82)/t29-,39+,40+,41+,42+,47+,48+/m1/s1 |
InChI-Schlüssel |
NCHYUBBWFHDOTJ-LOWQJOHXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


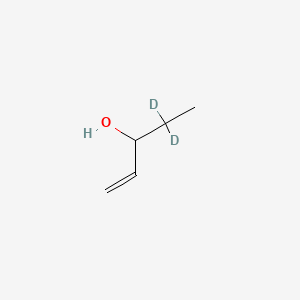
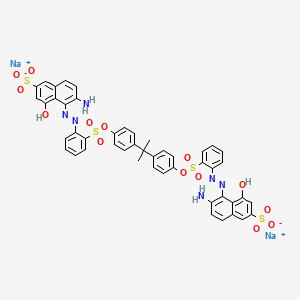
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
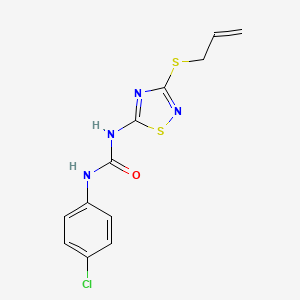
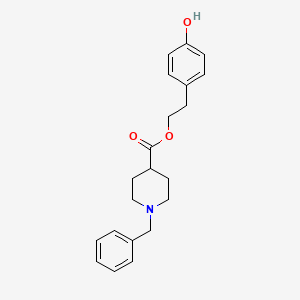
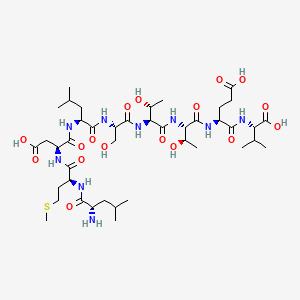

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
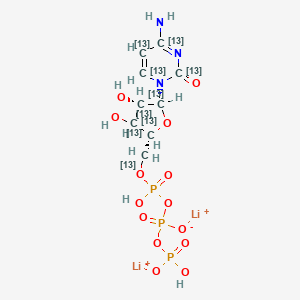
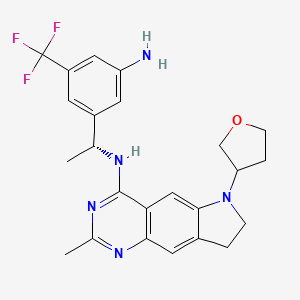
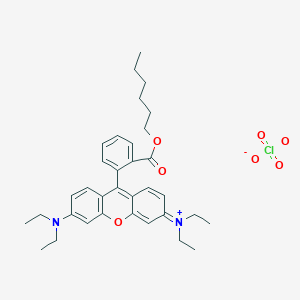

![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
